molecular formula C13H11NO5 B1678063 Oxolinic acid CAS No. 14698-29-4

Oxolinic acid

Cat. No.: B1678063
CAS No.: 14698-29-4
M. Wt: 261.23 g/mol
InChI Key: KYGZCKSPAKDVKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolinic acid is a first-generation quinolone antibiotic with a primary mechanism of action targeting bacterial DNA gyrase, an essential enzyme for DNA replication and repair in Gram-negative bacteria . It is clinically used to treat urinary tract infections (UTIs) and bacterial infections in aquaculture . Studies demonstrate its dose-dependent effects on the sleep-wake cycle in rats, significantly increasing wakefulness (W) while reducing slow-wave sleep (SWS) and rapid eye movement (REM) sleep . Resistance to this compound in pathogens like Burkholderia glumae arises from missense mutations in the gyrA gene, altering the target enzyme's susceptibility .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxolinic acid is synthesized through a multi-step chemical process. The synthesis typically begins with the preparation of 6,7-methylenedioxy-1-ethyl-4-quinolone-3-carboxylic acid. This involves the condensation of ethyl acetoacetate with 2,3-methylenedioxyaniline to form the quinolone core. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product in a pure, crystalline form. The use of solvents like acetone, ethyl acetate, and methanol is common in the purification stages .

Chemical Reactions Analysis

Types of Reactions

Oxolinic acid undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the quinolone ring, potentially altering its antibacterial properties.

    Substitution: Substitution reactions, particularly at the quinolone ring, can lead to the formation of new compounds with different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various quinolone derivatives, which may exhibit different antibacterial activities and pharmacokinetic properties.

Scientific Research Applications

Medical Applications

1.1 Antibacterial Activity
Oxolinic acid is primarily used as an antibacterial agent, particularly against Gram-negative bacteria. It has demonstrated efficacy in treating infections caused by Escherichia coli and Vibrio anguillarum. A study reported minimum inhibitory concentration (MIC) values as low as 0.016 µg/mL against Vibrio anguillarum, indicating its potent antibacterial properties .

1.2 Treatment of Urinary Tract Infections
It is commonly prescribed for urinary tract infections due to its bactericidal effects. However, its use during pregnancy is controversial. A population-based study indicated no significant teratogenic effects associated with this compound use during pregnancy, although it is not recommended by the US FDA .

1.3 Complexation with Metal Ions
Research has shown that this compound can form complexes with various metal ions (e.g., Ca²⁺, Zn²⁺). These complexes exhibit enhanced antibacterial and antifungal activities compared to this compound alone. For instance, a study found that the calcium complex demonstrated superior effectiveness against multiple microbial strains, surpassing standard antibiotics like streptomycin .

Environmental Applications

2.1 Photocatalytic Degradation
this compound can be degraded using photocatalytic methods, particularly with titanium dioxide (TiO₂). A study optimized conditions for the photocatalytic degradation of this compound, achieving a significant reduction in toxicity and antimicrobial activity after treatment . The following table summarizes key findings:

ParameterOptimal ConditionResult
Catalyst Load1.0 g/L60% reduction in toxicity
pH7.5Effective degradation achieved
Time30 minutesComplete substrate removal

2.2 Aquaculture Impact
In aquaculture settings, this compound is used to control bacterial infections in fish. However, its use has raised concerns regarding the development of antibiotic resistance among marine bacteria. A study observed increased resistance to this compound in sediments near aquaculture sites, highlighting the need for careful management of antibiotic use in these environments .

Case Studies

3.1 Antibiotic Resistance Monitoring
A case study monitored the effects of this compound treatment in marine aquaculture systems. The results indicated a significant selection for this compound-resistant bacteria in fish intestines during treatment periods, emphasizing the potential consequences of antibiotic use in aquaculture .

3.2 Metal Complex Studies
Another study focused on synthesizing metal complexes of this compound and evaluating their biological properties. The complexes were characterized using X-ray diffraction and microscopy techniques, revealing distinct morphologies and enhanced antimicrobial activities compared to this compound alone .

Mechanism of Action

Oxolinic acid exerts its antibacterial effects by inhibiting the enzyme DNA gyrase, which is crucial for the supercoiling and replication of bacterial DNA. By binding to the DNA gyrase-DNA complex, this compound prevents the replication process, leading to bacterial cell death. This mechanism is highly effective against Gram-negative bacteria, although its activity against Gram-positive bacteria is relatively weaker .

Comparison with Similar Compounds

Nalidixic Acid

  • Mechanism & Potency : Both oxolinic acid and nalidixic acid inhibit DNA gyrase, but this compound exhibits higher potency. For example, this compound inhibits DNA supercoiling in E. coli at lower concentrations (Ki = 1.3 mM) compared to nalidixic acid .
  • Antimicrobial Activity : this compound has 8–16 times greater in vitro activity against Enterobacteriaceae and Haemophilus spp. than nalidixic acid .
  • Phototoxicity: Both induce photohaemolysis via singlet oxygen generation, but quinolones with piperazine substituents (e.g., ciprofloxacin) lack this effect .

Miloxacin

  • Spectrum : Miloxacin shares structural similarities with this compound but shows enhanced activity against anaerobic bacteria (e.g., Bacteroides spp.) and reduced efficacy against staphylococci .
  • MIC Values : Against common urinary pathogens, miloxacin and this compound have comparable MICs (0.5–4 µg/mL), both outperforming nalidixic acid .

Flumequine

  • Aquaculture Use : Flumequine and this compound are used in aquaculture, but flumequine has lower MICs against Aeromonas salmonicida (0.024–6.25 µg/mL vs. 0.06–15 µg/mL for this compound) .
  • Pharmacokinetics : this compound exhibits 92% recovery in serum vs. 82% in muscle in crabs, while flumequine shows 98.4% recovery in analytical studies .

Novel Quinolones (Ciprofloxacin, Ofloxacin)

Key Research Findings

In Vitro Susceptibility

  • Optimal Testing : A 5-μg disk is recommended for this compound susceptibility testing, providing clearer inhibition zones than 1- or 2-μg disks .
  • MIC Comparisons :
Pathogen This compound MIC (µg/mL) Nalidixic Acid MIC (µg/mL)
E. coli 0.5–4.0 4.0–32.0
Aeromonas salmonicida 0.06–15.0 N/A
B. glumae 1.0–10.0 (resistant strains >10) N/A

Data compiled from

Mechanistic Insights

  • ROS-Mediated Killing : this compound induces bacterial cell death via hydroxyl radicals, a pathway blocked by antioxidants like thiourea .

Pharmacokinetics and Limitations

  • Bioavailability : Oral bioavailability is well-characterized in chickens but lacks data in other species .
  • Metabolism: Limited studies on post-absorption fate; human metabolism involves hepatic pathways, but residual drug detection in aquaculture products is feasible via HPLC .
  • Resistance Concerns : Natural resistance in B. glumae (gyrA-S83 mutations) and variable MICs in Aeromonas highlight the need for susceptibility testing before use .

Biological Activity

Oxolinic acid, a synthetic antibiotic belonging to the fluoroquinolone class, exhibits significant biological activity, particularly against bacterial infections. This article reviews its antimicrobial properties, including case studies and recent research findings.

This compound (5-ethyl-5,8-dihydro-8-oxo-1,3-dioxolo[4,5-g]quinoline-6-carboxylic acid) acts primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This mechanism disrupts bacterial cell division and ultimately leads to cell death.

In Vitro Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of this compound against various bacterial strains using the Kirby–Bauer disc diffusion method. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Notably, a complex of this compound with calcium ions exhibited superior antibacterial effects compared to standard antibiotics such as streptomycin .
  • Comparison with Other Antibiotics : In a clinical trial involving 60 patients with urinary tract infections, this compound (750 mg twice daily) was compared to ampicillin (500 mg three times daily). Results showed that 94% of pathogens were sensitive to this compound versus 69% for ampicillin, highlighting its effectiveness in symptomatic relief and bacterial eradication .
  • Resistance Studies : Research on aquaculture settings indicated that prolonged use of this compound led to increased resistance among Vibrio species in treated fish. This underscores the importance of monitoring antibiotic resistance in therapeutic applications .

Table: Comparative Antimicrobial Activity of this compound

Bacterial StrainSensitivity to this compoundSensitivity to Ampicillin
Escherichia coliHighModerate
Staphylococcus aureusHighVariable
Salmonella spp.ModerateLow
Pseudomonas aeruginosaModerateLow
Klebsiella pneumoniaeHighLow

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic potential of metal complexes of this compound against cancer cell lines. For instance, complexes with rare-earth metals showed promising results in inhibiting the growth of human breast adenocarcinoma (MDA-MB 231) and colon adenocarcinoma (LoVo) cells. The binding affinity of these complexes to double-stranded DNA was significant, suggesting potential applications in cancer therapy .

Case Studies

  • Urinary Tract Infections : A multi-center trial demonstrated that this compound not only provided effective treatment for urinary tract infections but also resulted in faster symptomatic relief compared to traditional antibiotics .
  • Aquaculture Applications : In marine aquaculture, this compound was used to control bacterial infections in fish populations. However, the emergence of resistant strains post-treatment raised concerns about sustainable antibiotic use .
  • Pregnancy Safety Assessment : A population-based study evaluated the teratogenic effects of this compound during pregnancy. The findings suggested no significant increase in congenital abnormalities among infants born to mothers treated with this compound, although caution is still advised due to limited sample sizes .

Q & A

Q. What is the molecular mechanism by which oxolinic acid inhibits bacterial growth, and how can researchers validate its target specificity?

Basic Research Question
this compound inhibits bacterial DNA gyrase, a type II topoisomerase essential for DNA replication. It stabilizes the DNA-gyrase complex, inducing double-strand breaks and preventing DNA supercoiling . To validate target specificity, researchers can:

  • Use E. coli mutants with resistant DNA gyrase (e.g., nalA mutants) to compare inhibition efficacy .
  • Perform DNase protection assays to map gyrase-binding sites on DNA in the presence of this compound .
  • Conduct ATP-dependent supercoiling assays to confirm loss of enzyme activity post-treatment .

Q. How can researchers design experiments to evaluate this compound’s antimicrobial efficacy against plant pathogens like Burkholderia glumae?

Basic Research Question

  • Experimental Design : Apply this compound to infected rice plants at varying concentrations (e.g., 50–200 ppm) and monitor disease progression (e.g., bacterial panicle blight) using standardized scales .
  • Controls : Include untreated controls and alternative bactericides for comparative efficacy analysis.
  • Validation : Use PCR or plating methods to quantify bacterial load reduction in treated vs. untreated groups .

Q. What methodological considerations are critical for detecting this compound residues in aquatic organisms, and how do environmental parameters influence recovery rates?

Advanced Research Question

  • Sample Preparation : Optimize extraction using modified QuEChERS protocols with UPLC-QToFMS for high sensitivity (recovery rates: 65.8–102.3% at 10–100 µg/kg) .
  • Environmental Factors : Dissolved oxygen, pH, and ammonia levels significantly affect residue stability in fish tissue . Use quadratic regression models (e.g., SAS GLM) to account for these variables .
  • Calibration : Prepare matrix-matched standards to mitigate ion suppression in complex biological samples .

Q. How should researchers address contradictions in data linking this compound to DNA supercoiling and RNA synthesis inhibition?

Advanced Research Question

  • Hypothesis Testing : Conduct parallel experiments measuring supercoiling (via agarose gel electrophoresis) and RNA synthesis rates (via radiolabeled nucleotide incorporation) under identical conditions .
  • Controls : Use coumermycin A1 (a gyrase inhibitor with known supercoiling effects) to isolate this compound’s off-target impacts .
  • Statistical Analysis : Apply multivariate regression to disentangle confounding variables (e.g., ATP availability, secondary mutations) .

Q. What are the optimal solubility and formulation strategies for this compound in in vitro assays?

Basic Research Question

  • Solubility : Dissolve in 0.5 M NaOH (50 mg/mL) for aqueous buffers, avoiding organic solvents like DMSO due to precipitation risks .
  • Stability : Prepare fresh solutions daily to prevent degradation .
  • Formulation : For sustained release, encapsulate in chitosan beads (pH 7.5), achieving >80% encapsulation efficiency .

Q. How can microencapsulation improve this compound’s bioavailability in targeted drug delivery studies?

Advanced Research Question

  • Encapsulation Protocol : Use ionotropic gelation with chitosan and tripolyphosphate (TPP), optimizing bead size for tissue-specific delivery .
  • Release Kinetics : Measure release profiles at physiological pH (7.4) using UV-spectrophotometry, correlating with encapsulation efficiency (Table 8, ).
  • In Vivo Validation: Track pharmacokinetics in model organisms (e.g., zebrafish) using LC-MS/MS .

Q. Why do certain DNA topoisomerase mutants exhibit hypersensitivity to this compound, and how can this be leveraged in resistance studies?

Advanced Research Question

  • Mutant Analysis : Purify mutant enzymes (e.g., G269V in T4 topoisomerase) and assess cleavage activity via in vitro assays with m-AMSA or ellipticine .
  • Mechanistic Insight : Hypersensitivity arises from altered enzyme-DNA binding kinetics, detectable via surface plasmon resonance (SPR) .
  • Applications : Screen for collateral sensitivity in multidrug-resistant pathogens to identify synergistic drug combinations .

Q. What parameters influence minimal inhibitory concentration (MIC) determinations for this compound, and how can disk diffusion assays be optimized?

Basic Research Question

  • Disk Content : Use 5-μg disks for reliable zone-of-inhibition measurements, validated via regression curve analysis (R² > 0.95) .
  • Growth Conditions : Standardize agar pH (7.2–7.4) and incubation temperature (35°C) to minimize variability .
  • Validation : Cross-check MICs with broth microdilution assays for Gram-negative pathogens (e.g., E. coli ATCC 25922) .

Q. How can HPLC-MS/MS be applied to quantify this compound alongside other quinolones in complex matrices?

Basic Research Question

  • Chromatography : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water) for separation .
  • Ionization : Optimize ESI+ parameters (capillary voltage: 3.5 kV; source temperature: 150°C) for high sensitivity .
  • Quantification : Employ matrix-matched calibration curves (0–1000 µg/kg) and confirm with MRM transitions (e.g., m/z 262 → 244) .

Q. What non-canonical pathways (e.g., RNA synthesis) are affected by this compound, and how can these off-target effects be characterized?

Advanced Research Question

  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated E. coli to identify differentially expressed genes .
  • Mechanistic Studies : Use lacZ reporter assays to measure transcription rates under varying supercoiling conditions .
  • Validation : Compare with novobiocin-treated samples to distinguish gyrase-dependent vs. independent effects .

Properties

IUPAC Name

5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-2-14-5-8(13(16)17)12(15)7-3-10-11(4-9(7)14)19-6-18-10/h3-5H,2,6H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGZCKSPAKDVKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021089
Record name Oxolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Color/Form

CRYSTALS FROM DIMETHYLFORMAMIDE

CAS No.

14698-29-4
Record name Oxolinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14698-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxolinic acid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014698294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxolinic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13627
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name oxolinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758177
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name oxolinic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110364
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1021089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxolinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXOLINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L0A22B22FT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name OXOLINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

314-316 °C
Record name OXOLINIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3243
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

A mixture of 5 g of ethyl 4-ethoxy-6,7-methylenedioxyquinoline-3-carboxylate and 0.06 g of p-toluene-sulfonic acid was heated at 180°C for 3 hours and cooled. To the product was added 50 ml of a 5% aqueous sodium hydroxide solution. The resulting mixture was heated at 90°-100°C for 30 minutes, the acidified by the addition of dilute hydrochloric acid and cooled. The precipitate was collected by filtration, washed with water and dried. There was obtained 4.42 g of 1-ethyl-6,7-methylenedioxy-4-quinolone-3-carboxylic acid, m.p. 318°C (decomposition).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.